1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine
Description
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)-1-phenylethanamine |
InChI |
InChI=1S/C12H16N4/c1-9-14-11(16(3)15-9)12(2,13)10-7-5-4-6-8-10/h4-8H,13H2,1-3H3 |
InChI Key |
LBQZBUXOKXNDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C(C)(C2=CC=CC=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine precursor under acidic or basic conditions.
Substitution with Dimethyl Groups: The triazole ring is then alkylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Phenylethylamine Moiety: The final step involves the nucleophilic substitution reaction where the triazole derivative reacts with phenylethylamine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicinal chemistry, 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features are exploited to develop compounds with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenylethylamine moiety contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Research Findings and Data Comparison
Table 1: Structural and Functional Comparison
| Compound Name | Core Heterocycle | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| Target Compound | 1,2,4-Triazole | 1,3-Dimethyl, phenylethanamine | High steric hindrance, chiral center | Asymmetric catalysis, enzyme inhibition |
| 1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine | 1,2,4-Triazole | 3-Methyl, ethylamine | Moderate lipophilicity | Intermediate in drug synthesis |
| 3-Phenyl-1H-1,2,4-triazol-5-amine | 1,2,4-Triazole | Phenyl | Planar structure, hydrogen-bonding | Crystal engineering |
| 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine | Pyrazole | Phenylethyl | Reduced N-atom count | Potential kinase inhibitors |
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP* (Predicted) | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | 245.3 | 2.8 | 1 |
| 1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine | 126.2 | 0.5 | 2 |
| 3-Phenyl-1H-1,2,4-triazol-5-amine | 176.2 | 1.9 | 2 |
Biological Activity
The compound 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is a triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is with a molecular weight of approximately 215.27 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine have shown effectiveness against various strains of bacteria and fungi. A study highlighted the effectiveness of certain triazole compounds against Mycobacterium tuberculosis, suggesting that modifications to the triazole ring can enhance antibacterial properties .
Antitumor Activity
Several studies have examined the antitumor potential of triazole derivatives. The structure of 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine allows it to interact with biological targets involved in cancer proliferation. For example, research has demonstrated that similar compounds can inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in several studies. Notably, it has been assessed for its inhibitory effects on DprE1 (Decaprenylphosphoryl-beta-D-ribose 2'-epimerase), an enzyme crucial for the synthesis of mycobacterial cell walls. Inhibitors targeting DprE1 have shown promise as potential treatments for tuberculosis .
Cytotoxicity and ADMET Properties
The cytotoxic profile of 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is critical for evaluating its therapeutic potential. Studies suggest that while some derivatives exhibit low cytotoxicity towards normal cells, they retain high efficacy against tumor cells. The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are also favorable for this compound class .
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that modifications to the triazole ring significantly enhanced antimicrobial activity against resistant strains of Enterococcus faecalis. The study found that specific substitutions led to IC50 values comparable to standard antibiotics .
Case Study 2: Antitumor Mechanisms
In vitro studies on similar compounds have shown that they can inhibit tumor growth by inducing cell cycle arrest at the G0/G1 phase. This mechanism was observed in several cancer cell lines, suggesting a potential pathway for therapeutic development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine, and how can reaction efficiency be optimized?
- Methodological Answer : Multi-step synthesis is common for triazole derivatives. A typical approach involves:
- Step 1 : Condensation of substituted phenylacetone with 1,3-dimethyl-1H-1,2,4-triazole-5-amine under acidic conditions.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Optimization : Adjust reaction temperature (e.g., 60–80°C) and stoichiometric ratios to minimize byproducts. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions and reduce trial-and-error approaches .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve tautomeric forms and confirm substituent positions (e.g., triazole ring planarity, dihedral angles with the phenyl group) .
- NMR Spectroscopy : Use - and -NMR to assign proton environments (e.g., methyl groups at 1,3-positions, phenyl protons).
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
- Computational Analysis : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported tautomeric equilibria of triazole derivatives?
- Methodological Answer :
- Crystallographic Analysis : Compare X-ray structures of analogous compounds (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine vs. 5-phenyl-1H-1,2,4-triazol-3-amine) to identify dominant tautomers. Dihedral angles between triazole and phenyl groups (<5°) suggest planarity and stabilization via conjugation .
- Solution-Phase Studies : Use variable-temperature -NMR to monitor tautomer ratios in polar vs. nonpolar solvents.
Q. How can the biological activity of this compound be systematically evaluated in antimicrobial assays?
- Methodological Answer :
- In Vitro Testing : Follow protocols for triazole-based antimicrobial agents. For example:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–256 µg/mL.
- Mechanistic Studies : Use fluorescence assays to assess membrane disruption or β-galactosidase inhibition.
- SAR Analysis : Compare activity with fluorobenzyl-thio-triazole analogs, where lipophilicity enhances membrane penetration .
Q. What computational methods predict reactivity in catalytic applications (e.g., ligand design)?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices (nucleophilic/electrophilic sites) via DFT.
- Ligand-Protein Docking : Simulate binding affinities with target enzymes (e.g., cytochrome P450) using AutoDock Vina.
- Template Effects : Apply coordination chemistry principles (e.g., macrocyclic ligand design for lanthanides) to predict metal-binding behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
